Ethyl 2-(2-hydroxyphenoxy)acetate
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Overview
Description
Ethyl 2-(2-hydroxyphenoxy)acetate is an organic compound with the molecular formula C10H12O4. It is a phenolic ester, characterized by the presence of an ethyl ester group attached to a 2-hydroxyphenoxy moiety.
Biochemical Analysis
Biochemical Properties
Ethyl 2-(2-hydroxyphenoxy)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and superoxide dismutase . These interactions help in reducing oxidative stress by increasing the activities of these enzymes. Additionally, this compound has been shown to modulate the levels of nitric oxide, malondialdehyde, and amyloid-beta, which are crucial in neuroprotective mechanisms .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in primary cortical neuronal cells, this compound has demonstrated neuroprotective effects by reducing apoptotic cell death induced by hydrogen peroxide . It enhances the activities of antioxidant enzymes and decreases the production of pro-inflammatory cytokines such as interleukin-1 beta, interferon-gamma, interleukin-6, and tumor necrosis factor-alpha .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the expression of pro-apoptotic proteins such as Bax, caspase 9, and caspase 3, while promoting the expression of anti-apoptotic protein Bcl-2 . These interactions help in protecting cells from oxidative stress-induced apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that this compound maintains its neuroprotective effects over extended periods in in vitro models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit beneficial effects such as anti-inflammatory and antioxidant properties. At higher doses, it may cause toxic or adverse effects. For example, in mice, this compound demonstrated significant anti-inflammatory and antinociceptive activities at doses of 200 mg/kg and 400 mg/kg . No mortality or behavioral changes were observed up to a dose of 4000 mg/kg .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as acetyl-CoA synthetase and pyruvate dehydrogenase, which play crucial roles in central carbon metabolism . These interactions help in maintaining intracellular pools of acetyl-CoA, which is essential for energy production, lipid synthesis, and protein acetylation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound exhibits high gastrointestinal absorption and blood-brain barrier permeability . It is not a substrate for P-glycoprotein and does not inhibit major cytochrome P450 enzymes . These properties facilitate its effective distribution and localization within target tissues.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications. The compound’s presence in mitochondria is particularly significant as it plays a role in modulating mitochondrial function and protecting against oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-hydroxyphenoxy)acetate can be synthesized through the esterification of 2-hydroxyphenoxyacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, with sulfuric acid or p-toluenesulfonic acid as the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-hydroxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: 2-(2-hydroxyphenoxy)ethanol.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-hydroxyphenoxy)acetate has several applications in scientific research:
Mechanism of Action
The mechanism by which ethyl 2-(2-hydroxyphenoxy)acetate exerts its effects is primarily through its phenolic hydroxyl group. This group can participate in hydrogen bonding and electron donation, influencing various biochemical pathways. The compound may target enzymes and receptors involved in oxidative stress and inflammation, thereby modulating cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-cyanophenoxy)acetate
- Ethyl 2-(4-cyanophenoxy)acetate
- Ethyl 2-phenoxyacetate
Uniqueness
Ethyl 2-(2-hydroxyphenoxy)acetate is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from similar compounds that lack the hydroxyl group or have different substituents, affecting their overall properties and applications .
Properties
IUPAC Name |
ethyl 2-(2-hydroxyphenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6,11H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXKUZRPWHNNES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354902 |
Source
|
Record name | ethyl 2-(2-hydroxyphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99186-63-7 |
Source
|
Record name | ethyl 2-(2-hydroxyphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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